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molecular formula C8H10ClN3O B103216 4-(6-Chloropyridazin-3-yl)morpholine CAS No. 17259-32-4

4-(6-Chloropyridazin-3-yl)morpholine

Cat. No. B103216
M. Wt: 199.64 g/mol
InChI Key: QDXCFLKGKSWHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088805B2

Procedure details

A 50 mL flask equipped with a reflux condenser was charged with morpholine (2.93 mL, 33.5 mmol) and 3,6-dichloropyridazine (5.00 g, 33.5 mmol). The mixture was heated at 90° C. for 6 h, the resultant solid was partitioned between EtOAc, water and saturated NH4Cl. Organic layer was separated, dried over anhydrous Na2SO4, filtered, and evaporated to afford the title compound 64 (5.3 g, 26.5 mmol, 79% yield).
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[N:10][C:11](Cl)=[CH:12][CH:13]=1>>[Cl:7][C:8]1[N:9]=[N:10][C:11]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.93 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50 mL flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
the resultant solid was partitioned between EtOAc, water and saturated NH4Cl
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.5 mmol
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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